An In-Depth Technical Guide to 1-Bromo-2,4-difluoro-3-iodobenzene
An In-Depth Technical Guide to 1-Bromo-2,4-difluoro-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms and multiple reactive handles onto a core scaffold is a paramount strategy for optimizing molecular properties. 1-Bromo-2,4-difluoro-3-iodobenzene, identified by its CAS number 1208075-99-3, is a prime exemplar of such a strategically designed building block.[1] This polysubstituted benzene ring, adorned with two fluorine atoms, a bromine atom, and an iodine atom, offers a rich platform for medicinal chemists to construct complex molecular architectures with fine-tuned pharmacological profiles. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic properties of a drug candidate.[2] This guide provides an in-depth exploration of the synthesis, chemical properties, and potential applications of 1-Bromo-2,4-difluoro-3-iodobenzene, offering a technical resource for researchers engaged in the synthesis of novel therapeutic agents.
Molecular and Physical Properties
A comprehensive understanding of the physicochemical properties of 1-Bromo-2,4-difluoro-3-iodobenzene is fundamental to its effective application in synthesis. The table below summarizes its key computed and, where available, experimental properties.
| Property | Value | Source |
| CAS Number | 1208075-99-3 | PubChem[1] |
| Molecular Formula | C₆H₂BrF₂I | PubChem[1] |
| Molecular Weight | 318.89 g/mol | AccelaChem[3] |
| IUPAC Name | 1-bromo-2,4-difluoro-3-iodobenzene | PubChem[1] |
| Computed XLogP3 | 3.5 | PubChem[1] |
| Appearance | White crystals | Ossila[4] |
| Melting Point | 34 - 38 °C | Ossila[4] |
Synthesis of 1-Bromo-2,4-difluoro-3-iodobenzene: A Proposed Protocol
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 1-Bromo-2,4-difluoro-3-iodobenzene.
Detailed Experimental Protocol
Step 1: Diazotization of 2,4-Difluoro-3-iodoaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,4-difluoro-3-iodoaniline.
-
Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Slowly add a pre-cooled solution of concentrated sulfuric acid in water with vigorous stirring, ensuring the temperature does not exceed 5 °C.
-
Prepare a solution of sodium nitrite in water and cool it in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the aniline-acid mixture, maintaining the temperature between 0-5 °C. The rate of addition should be controlled to prevent a rapid rise in temperature and excessive foaming.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction with Copper(I) Bromide
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Cool the freshly prepared diazonium salt solution in the dropping funnel with ice.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution. The temperature of the reaction mixture should be maintained, and the evolution of nitrogen gas should be controlled.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.
-
The reaction mixture can then be heated gently to ensure the complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water, followed by a dilute solution of sodium bicarbonate to neutralize any residual acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 1-Bromo-2,4-difluoro-3-iodobenzene.
Chemical Reactivity and Synthetic Utility
The unique arrangement of four different halogen substituents on the benzene ring of 1-Bromo-2,4-difluoro-3-iodobenzene imparts a high degree of versatility for further chemical transformations. The differential reactivity of the C-I and C-Br bonds is a key feature that allows for selective functionalization.
Orthogonal Reactivity in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F. This hierarchy allows for the selective reaction at the C-I bond while leaving the C-Br bond intact, a concept known as orthogonal reactivity. This is particularly valuable in multi-step syntheses where sequential couplings are required.
Caption: Selective cross-coupling at the C-I bond, preserving the C-Br bond for subsequent reactions.
This selective reactivity enables the introduction of an aryl, alkyl, or alkynyl group at the 3-position via reactions like Suzuki, Sonogashira, or Heck couplings, while retaining the bromine atom at the 1-position for a subsequent, different cross-coupling reaction. This stepwise functionalization is a powerful tool for building molecular complexity.
Applications in Drug Discovery and Development
The incorporation of a 1-bromo-2,4-difluorophenyl moiety is a recurring motif in the design of modern pharmaceuticals. The fluorine atoms can modulate the electronic properties of the ring, influence pKa, and block sites of metabolism, leading to improved drug-like properties.
While specific drugs containing the exact 1-Bromo-2,4-difluoro-3-iodobenzene scaffold are not prominently documented, its utility as a versatile intermediate is clear. For instance, related structures like 1-bromo-2,4-difluorobenzene are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[2] The additional iodine atom in the target molecule provides a highly reactive site for the initial and selective introduction of molecular diversity, making it a valuable tool in the early stages of drug discovery.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show two signals in the aromatic region, each corresponding to one of the two aromatic protons. Due to the complex coupling with the two fluorine atoms and with each other, these signals will likely appear as complex multiplets.
-
¹³C NMR: The spectrum will display six distinct signals for the six aromatic carbons. The carbons directly attached to the halogens will show characteristic chemical shifts and coupling constants (J-coupling) with the fluorine atoms.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, with their chemical shifts and coupling patterns providing valuable structural information.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Safety and Handling
1-Bromo-2,4-difluoro-3-iodobenzene is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Bromo-2,4-difluoro-3-iodobenzene is a highly functionalized and versatile building block with significant potential in medicinal chemistry and materials science. Its unique arrangement of three different halogen atoms with distinct reactivities allows for the strategic and sequential introduction of various functional groups, enabling the synthesis of complex and diverse molecular architectures. As the demand for novel therapeutics with optimized properties continues to grow, the utility of such polysubstituted aromatic scaffolds in drug discovery programs is expected to increase. This guide provides a foundational understanding of this valuable chemical entity, empowering researchers to leverage its unique properties in their synthetic endeavors.
References
-
The Role of 1-Bromo-2,4-difluorobenzene in Modern Pharmaceutical Synthesis. (URL: [Link])
- Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google P
- Exploring 1-Bromo-2,3-Difluorobenzene: A Key Pharmaceutical Intermedi
- Exploring 1-Bromo-3-Fluoro-4-Iodobenzene: Properties and Applic
-
1-Bromo-2,4-difluoro-3-iodobenzene | C6H2BrF2I | CID 50998386 - PubChem. (URL: [Link])
- Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide. (URL: not available)
- US5180759A - Exothermic compositions - Google P
-
Application Data | Open Data Portal - USPTO. (URL: [Link])
-
1208075-99-3,1-Bromo-2,4-difluoro-3-iodobenzene-AccelaChem. (URL: [Link])
-
United States Patent (19) - Googleapis.com. (URL: [Link])
-
1-Bromo-2,4-difluoro-3-iodobenzene - MySkinRecipes. (URL: [Link])
Sources
- 1. 1-Bromo-2,4-difluoro-3-iodobenzene | C6H2BrF2I | CID 50998386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 1208075-99-3,1-Bromo-2,4-difluoro-3-iodobenzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. ossila.com [ossila.com]
- 5. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
